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Introduction
SEL120-34A is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8

(CDK8) and its paralog CDK19.[1][2] These kinases are key components of the Mediator

complex, which plays a crucial role in the regulation of transcription.[3][4] Dysregulation of

CDK8/19 activity has been implicated in various malignancies, particularly in acute myeloid

leukemia (AML).[2][3] SEL120-34A exerts its anti-cancer effects by modulating gene

expression programs, notably by inhibiting the phosphorylation of Signal Transducer and

Activator of Transcription (STAT) proteins, such as STAT1 at serine 727 (S727) and STAT5 at

serine 726 (S726).[3][4][5][6] This leads to the suppression of oncogenic transcriptional

programs and can induce differentiation in leukemia cells.[2]

These application notes provide a detailed overview of the in vitro experimental protocols for

evaluating the activity of SEL120-34A.

Mechanism of Action: CDK8/19-Mediated
Transcriptional Regulation
SEL120-34A functions as a type I inhibitor, binding to the ATP pocket of CDK8 and CDK19.[3]

[6] This inhibition prevents the phosphorylation of downstream targets, including STAT1 and

STAT5, which are critical for the expression of genes involved in cell proliferation and survival.
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[3] The sensitivity of cancer cells, particularly AML cells, to SEL120-34A often correlates with

high basal levels of STAT5 phosphorylation.[2][3]

Mediator Complex

CDK8/CDK19 STAT1/STAT5
Phosphorylates

SEL120-34A
Inhibits pSTAT1 (S727)

pSTAT5 (S726)
Oncogenic

Transcription
Promotes Cell Proliferation

& Survival

Click to download full resolution via product page

Caption: Mechanism of action of SEL120-34A in inhibiting CDK8/19.

Data Presentation
Table 1: In Vitro Inhibitory Activity of SEL120-34A

Target IC50 (nM) Assay Type

CDK8/CycC 4.4 Cell-free kinase assay

CDK19/CycC 10.4 Cell-free kinase assay

CDK9 1070 Cell-free kinase assay

CDK1, 2, 4, 5, 6, 7 Not significant Single point inhibition assay

Data sourced from multiple studies.[1][3][7]

Table 2: Anti-proliferative Activity of SEL120-34A in
Cancer Cell Lines
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Cell Line Cancer Type GI50 (nM)

KG-1
Acute Myeloid Leukemia

(AML)
<1000

SKNO-1
Acute Myeloid Leukemia

(AML)
<1000

HL-60
Acute Myeloid Leukemia

(AML)
<1000

MOLM-16
Acute Myeloid Leukemia

(AML)
<1000

OciAML-2
Acute Myeloid Leukemia

(AML)
<1000

MV-4-11
Acute Myeloid Leukemia

(AML)
<1000

MOLM-13
Acute Myeloid Leukemia

(AML)
>1000 (Non-responder)

TEX
Acute Myeloid Leukemia

(AML)
8

Murine MLL-AF9 AML
Acute Myeloid Leukemia

(AML)
119

GI50 values represent the concentration required to inhibit cell growth by 50%. Data compiled

from various sources.[1][8][9]

Experimental Protocols
CDK8/CDK19 Kinase Inhibition Assay (Cell-Free)
This protocol outlines a general procedure for assessing the inhibitory activity of SEL120-34A
against CDK8/CycC and CDK19/CycC complexes in a cell-free system.

Materials:
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Recombinant human CDK8/CycC and CDK19/CycC

ATP

Substrate peptide (e.g., a generic kinase substrate)

SEL120-34A

Kinase assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

384-well plates

Procedure:

Prepare a serial dilution of SEL120-34A in DMSO.

In a 384-well plate, add the kinase, substrate, and SEL120-34A at various concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's instructions.

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.
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Caption: Workflow for a cell-free kinase inhibition assay.

Cell Viability/Proliferation Assay
This protocol is used to determine the effect of SEL120-34A on the viability and proliferation of

cancer cell lines.

Materials:

Cancer cell lines (e.g., KG-1, MOLM-13)

Complete cell culture medium
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SEL120-34A

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

96-well plates

DMSO (vehicle control)

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight

(for adherent cells) or stabilize (for suspension cells).

Treat the cells with a serial dilution of SEL120-34A or DMSO as a vehicle control.

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's protocol.[10]

Incubate for the recommended time to allow for colorimetric or luminescent signal

development.[10]

Measure the absorbance or luminescence using a plate reader.

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the

logarithm of the compound concentration.
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Caption: Workflow for a cell viability assay.

Western Blot Analysis for Phospho-STAT Inhibition
This protocol is designed to assess the effect of SEL120-34A on the phosphorylation of STAT1

and STAT5 in whole-cell lysates.

Materials:

Cancer cell lines

SEL120-34A
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-STAT1 (S727), anti-phospho-STAT5 (S726), anti-total

STAT1, anti-total STAT5, and a loading control like GAPDH or β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Treat cells with SEL120-34A at various concentrations and for different time points.

Harvest the cells and prepare whole-cell lysates using lysis buffer.

Determine the protein concentration of each lysate.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

Block the membrane to prevent non-specific antibody binding.[11]

Incubate the membrane with the primary antibody overnight at 4°C.[11]

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.
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Analyze the band intensities to determine the relative levels of phosphorylated and total

STAT proteins.

Cell treatment and lysis

Protein quantification

SDS-PAGE and transfer
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Primary antibody
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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